molecular formula C9H18ClNO2 B1398679 cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride CAS No. 1255098-81-7

cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Cat. No. B1398679
M. Wt: 207.7 g/mol
InChI Key: KMXDWCJZWWWMEY-SCLLHFNJSA-N
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Description

“Cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1255098-81-7 . It has a molecular weight of 207.7 . The IUPAC name of this compound is ethyl (2R,3R)-2-methyl-3-piperidinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for “cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride” is 1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 2-methyl-2,3-butadienoate, which can be related to cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, is used in phosphine-catalyzed [4 + 2] annulation reactions. This process produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating its potential in synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003).

2. Asymmetric Synthesis of Protein Kinase Inhibitors This compound serves as a key intermediate in the asymmetric synthesis of specific protein kinase inhibitors, such as CP-690550. The process starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride highlights its significance in pharmaceutical synthesis (Hao, Liu, Zhang, & Chen, 2011).

3. Transformation in Sulfuric Acid Reactions The treatment of 1,1′-iminobis-2-butanols with sulfuric acid results in compounds like cis- and trans-3-ethyl-4-methylpiperidines, showcasing the transformation potential of related compounds in acidic environments (Hernestam, 1983).

4. Synthesis of Gastrointestinal Stimulants Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, closely related to the subject compound, is a key intermediate in synthesizing cisapride, a potent gastrointestinal stimulant. This highlights its role in the development of therapeutic agents (Kim et al., 2001).

5. Synthesis of Amino Acids and Derivatives cis-3-alkylaziridine-2-carboxylates, including derivatives of the subject compound, are used in the synthesis of various amino acids and their derivatives. This application underscores its utility in producing biologically significant molecules (Lee et al., 2001).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDWCJZWWWMEY-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN[C@@H]1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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